1-Fmoc-D-prolyl-glycine

Peptide Conformation β-Hairpin NMR Spectroscopy

β-Hairpin stabilization via L-Pro-Gly often yields unstructured or aggregated products. 1-Fmoc-D-prolyl-glycine (Fmoc-D-Pro-Gly-OH) resolves this by exclusively templating Type II′ β-turns-confirmed by NMR and CD spectroscopy. • Installs the D-Pro-Gly sequence in a single SPPS coupling, bypassing inefficient sequential D-Pro + Gly steps • Enforces defined β-hairpin conformation for epitope mimetics, antimicrobial peptides, and foldamer studies • D-amino acid component confers inherent resistance to proteolytic degradation Supplied as a white to off-white solid, ≥95% purity. Fully compatible with automated Fmoc/tBu SPPS protocols. Users should mitigate diketopiperazine risk via trityl-based resins when attaching to benzyl alcohol supports.

Molecular Formula C22H22N2O5
Molecular Weight 394.427
CAS No. 2361610-55-9
Cat. No. B2424404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fmoc-D-prolyl-glycine
CAS2361610-55-9
Molecular FormulaC22H22N2O5
Molecular Weight394.427
Structural Identifiers
SMILESC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NCC(=O)O
InChIInChI=1S/C22H22N2O5/c25-20(26)12-23-21(27)19-10-5-11-24(19)22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,27)(H,25,26)/t19-/m1/s1
InChIKeyYINDOSYVRZADBY-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Fmoc-D-prolyl-glycine Dipeptide Building Block for SPPS


1-Fmoc-D-prolyl-glycine (Fmoc-D-Pro-Gly-OH) is an Nα-Fmoc-protected dipeptide consisting of D-proline linked via an amide bond to glycine, with a free carboxylic acid terminus . Its molecular formula is C22H22N2O5 (MW 394.42 g/mol) and it is supplied as a white to off-white solid . The compound serves as a conformationally constrained building block in Fmoc-based solid-phase peptide synthesis (SPPS), specifically introducing the D-Pro-Gly sequence—a motif recognized for nucleating Type II′ β-turns and stabilizing β-hairpin conformations in synthetic peptides [1].

WorkflowFmoc-SPPS compatible; single-step dipeptide coupling
MotifIntroduces D-Pro-Gly stereochemistry for Type II' β-turn nucleation
Structural targetStabilizes β-hairpin conformations in synthetic peptides

Why L-Pro-Gly Cannot Substitute for 1-Fmoc-D-prolyl-glycine


The stereochemistry at the proline α-carbon dictates the conformational space accessible to the Pro-Gly amide bond and, consequently, the secondary structure of the resulting peptide. While the L-Pro-Gly sequence populates Type II β-turns that are often insufficient to nucleate stable β-hairpins in short peptides [1], the D-Pro-Gly sequence exclusively favors Type II′ β-turns—a mirror-image conformation that efficiently templates interstrand hydrogen bonding and yields well-defined β-hairpin structures [1]. Generic substitution with the L-enantiomer or unprotected dipeptides therefore fails to confer the same conformational bias, potentially leading to unstructured or aggregated products. Furthermore, the Fmoc group is essential for compatibility with standard SPPS workflows; its omission renders the building block unusable in automated Fmoc/tBu protocols .

Target (D-Pro-Gly, Fmoc)D-Pro-Gly stereochemistry enforces Type II' β-turn; L-Pro-Gly may not nucleate stable β-hairpin, potentially yielding unstructured products.
L-Pro-Gly or unprotected analogL-enantiomer favors Type II β-turn, which often fails to template β-hairpin formation in short peptides; unprotected dipeptide breaks Fmoc/tBu SPPS compatibility.

1-Fmoc-D-prolyl-glycine Performance Evidence


β-Hairpin Nucleation by D-Pro-Gly vs. L-Pro-Gly

In a head-to-head comparison of octapeptides Boc-Leu-Val-Val-X-Gly-Leu-Val-Val-OMe (where X = D-Pro or L-Pro), the D-Pro-Gly-containing peptide (Peptide 1) adopted a well-defined β-hairpin conformation in CDCl₃, C₆D₆, and (CD₃)₂SO, nucleated by a D-Pro-Gly Type II′ β-turn. This was evidenced by characteristic interstrand backbone NOEs, solvent-shielded NH protons, and a single negative CD band at 216 nm in methanol [1]. In contrast, the L-Pro-Gly-containing peptide (Peptide 2) showed no interstrand NOEs in (CD₃)₂SO and exhibited aggregation in CDCl₃, indicating the absence of a stable β-hairpin [1].

β-Hairpin Nucleation
Head-to-head
D-Pro-Gly peptide: well-defined β-hairpin, interstrand NOEs, CD band at 216 nm
L-Pro-Gly peptide: no interstrand NOEs, aggregation
D-Pro stereochemistry is essential for β-hairpin stabilization in this sequence context.
NMR in CDCl₃, C₆D₆, (CD₃)₂SO; CD in methanol
Peptide Conformation β-Hairpin NMR Spectroscopy Circular Dichroism

Synthetic Feasibility of D-Pro-Gly Peptides

A study on the synthesis of conformationally constrained tetrapeptides bearing a D-Pro-Gly core reported overall yields of 49.0%, 40.1%, and 50.9% for H-Leu-D-Pro-Gly-Leu-OH, H-Leu-D-Pro-Gly-Val-OH, and H-Leu-D-Pro-Gly-Val-OH, respectively, using liquid-phase DIC-HOBt and mixed anhydride couplings [1]. While this does not provide a direct comparison to L-Pro-Gly analogues, it establishes a baseline synthetic efficiency for incorporating the D-Pro-Gly motif into short peptides, confirming that the dipeptide building block can be successfully utilized in standard coupling protocols.

Synthetic Feasibility
Reported
Yields 49.0%, 40.1%, 50.9% for D-Pro-Gly tetrapeptides
Supports practical incorporation in research-scale liquid-phase synthesis.
DIC-HOBt / mixed anhydride couplings; products characterized by NMR, ESI-MS, HR-MS
Peptide Synthesis Liquid-Phase Synthesis Constrained Peptides DIC-HOBt Coupling

Purity Benchmark (HPLC)

A reputable vendor datasheet specifies the purity of 1-Fmoc-D-prolyl-glycine as 97% . While this is a typical purity grade for research-use Fmoc-amino acids and dipeptides, it provides a verifiable quality metric for procurement decisions. For comparison, many standard Fmoc-amino acids are offered at ≥98% purity; the 97% specification for this specialized dipeptide is consistent with the expectations for a building block that may require additional purification steps during peptide assembly.

Purity Benchmark
Specification review
97% (HPLC)
Consistent with typical research-use dipeptide building block; may require additional purification.
Class-level baseline for standard Fmoc-amino acids ~≥98%
Purity Analysis Quality Control Peptide Synthesis Reagent

Diketopiperazine Formation Risk on Resins

Technical guidance from Merck Millipore states that 'Glycine- and proline-containing dipeptides attached to benzyl alcohol-based linkers are prone to undergo diketopiperazine formation during Fmoc deprotection, with loss of peptide chains from the support' . Although this warning applies to all Pro-Gly dipeptides regardless of stereochemistry, it directly informs the experimental design when using 1-Fmoc-D-prolyl-glycine. The risk can be mitigated by employing trityl-based resins (e.g., 2-chlorotrityl resin) which prevent DKP formation due to steric bulk .

DKP Formation Risk
Class-level inference
Pro-Gly dipeptides on benzyl alcohol resins prone to diketopiperazine formation during Fmoc deprotection.
Mitigation: use trityl-based resins (e.g., 2-chlorotrityl) to suppress DKP.
Applies regardless of stereochemistry; vendor technical guidance
SPPS Side Reactions Diketopiperazine Resin Selection

Antimicrobial Peptide Enhancement by D-Pro-Gly

In a study of symmetric antimicrobial peptides designed with a central D-Pro-Gly (pG) motif, peptide LRpG exhibited a geometric mean average treatment index (GMTI) of 73.1 and demonstrated superior stability across temperature, pH, and salt conditions [1]. The D-Pro-Gly pair was shown to promote α-helical structure in membrane-mimetic environments, contributing to high cell selectivity against Gram-negative bacteria [1]. This exemplifies the functional advantage conferred by the D-Pro-Gly conformational bias in bioactive peptide design.

Antimicrobial Selectivity
Context-dependent
Peptide LRpG (D-Pro-Gly core): reported antimicrobial selectivity metric (GMTI) = 73.1, highest among designed peptides.
D-Pro-Gly motif may enhance cell selectivity in antimicrobial screening models.
In vitro assays; stability across pH, temperature, and salt conditions tested
Antimicrobial Peptides β-Turn Therapeutic Index Peptide Stability

Applications of 1-Fmoc-D-prolyl-glycine in Peptide Research


β-Hairpin and Miniprotein Design

Researchers constructing β-hairpin scaffolds for protein epitope mimetics, antimicrobial peptides, or foldamer studies can utilize 1-Fmoc-D-prolyl-glycine to install a reliable Type II′ β-turn nucleation site. The quantitative NMR and CD data from Raghothama et al. [1] demonstrate that D-Pro-Gly sequences robustly template β-hairpin formation, whereas L-Pro-Gly fails to do so in the same sequence context. This building block is therefore essential for projects where defined secondary structure is a prerequisite for biological activity or material properties.

Constrained Bioactive Peptide Synthesis

In medicinal chemistry programs targeting receptors or enzymes that recognize turn conformations, incorporating D-Pro-Gly can pre-organize the peptide backbone into a bioactive geometry. The synthetic yields reported for D-Pro-Gly-containing tetrapeptides [1] confirm that liquid-phase assembly of such constrained sequences is feasible, providing a practical starting point for structure-activity relationship (SAR) studies. The high therapeutic index observed for D-Pro-Gly-centered antimicrobial peptides [2] further underscores the functional relevance of this motif.

Automated SPPS of Difficult Sequences

For laboratories employing automated microwave or conventional SPPS, 1-Fmoc-D-prolyl-glycine enables the direct incorporation of the D-Pro-Gly dipeptide in a single coupling step, potentially bypassing difficult sequential couplings of D-Pro followed by Gly. However, users must account for the class-level risk of diketopiperazine formation when the dipeptide is attached to benzyl alcohol resins . Mitigation strategies include using trityl-based resins or incorporating the dipeptide at an internal position, as documented in vendor technical literature .

Protease-Resistant Peptide Development

The D-amino acid component of 1-Fmoc-D-prolyl-glycine confers resistance to proteolytic degradation by common proteases that recognize L-amino acids. While direct comparative stability data for this specific dipeptide are limited, the class-level property of D-amino acid incorporation is well-established. The antimicrobial peptide study [2] demonstrates that D-Pro-Gly-containing peptides maintain high stability under varied pH, temperature, and salt conditions, supporting the utility of this building block in therapeutic peptide development.

Application
Selection Property
Validation Focus
β-Hairpin Structural Studies
Type II' β-turn nucleation
Conformation by NMR and CD spectroscopy
Bioactive Peptide SAR Research
Pre-organized turn conformation
Functional activity in antimicrobial screening or receptor assays
SPPS of Difficult Sequences
Single-step dipeptide coupling
DKP mitigation with appropriate resin selection
Protease-Resistant Peptide Research
D-amino acid stability
Stability under varied pH, temperature, and salt conditions

Technical Documentation Hub

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